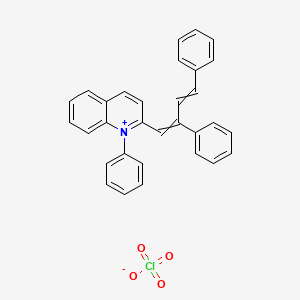
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, a butadiene moiety, and phenyl groups, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diphenylbutadiene with 1-phenylquinoline under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid like perchloric acid, which facilitates the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and phenyl derivatives, which can be further utilized in the synthesis of more complex organic molecules.
科学的研究の応用
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes and proteins involved in cellular processes, contributing to its biological activities.
類似化合物との比較
Similar Compounds
2-Phenylquinoline: A simpler analog with similar structural features but lacking the butadiene moiety.
2,4-Diphenylbutadiene: Contains the butadiene moiety but lacks the quinoline core.
1-Phenylquinoline: Similar to 2-Phenylquinoline but with a different substitution pattern.
Uniqueness
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-1-phenylquinolin-1-ium perchlorate is unique due to its combination of a quinoline core, butadiene moiety, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
特性
CAS番号 |
90328-36-2 |
|---|---|
分子式 |
C31H24ClNO4 |
分子量 |
510.0 g/mol |
IUPAC名 |
2-(2,4-diphenylbuta-1,3-dienyl)-1-phenylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C31H24N.ClHO4/c1-4-12-25(13-5-1)20-21-28(26-14-6-2-7-15-26)24-30-23-22-27-16-10-11-19-31(27)32(30)29-17-8-3-9-18-29;2-1(3,4)5/h1-24H;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
QTLRLOAOMOIHJJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C=CC(=CC2=[N+](C3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


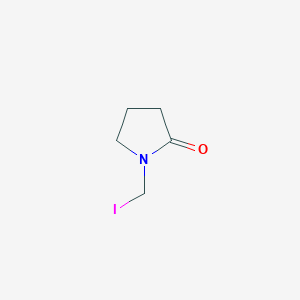
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
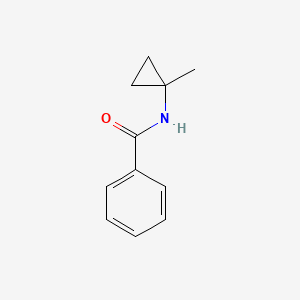

![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
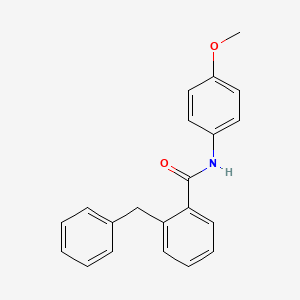
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
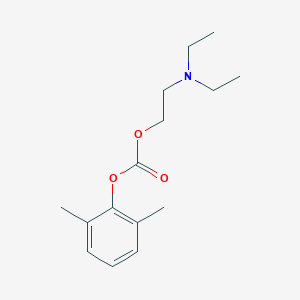
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)

